molecular formula C9H14ClNOS B15327783 (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride

Cat. No.: B15327783
M. Wt: 219.73 g/mol
InChI Key: FAKQQESIYANEIA-UHFFFAOYSA-N
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Description

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylsulfanylbenzaldehyde and (S)-2-aminoethanol.

    Reaction Conditions: The key reaction involves the condensation of 3-methylsulfanylbenzaldehyde with (S)-2-aminoethanol under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(3-methylphenyl)ethanol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    (2S)-2-amino-2-(3-chlorophenyl)ethanol: Contains a chlorine atom instead of a methylsulfanyl group, leading to different chemical properties.

    (2S)-2-amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the methylsulfanyl group in (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride makes it unique compared to similar compounds. This group can enhance its hydrophobic interactions and potentially increase its biological activity.

Properties

IUPAC Name

2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQQESIYANEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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